molecular formula C28H24ClN5O5 B11461230 ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11461230
M. Wt: 546.0 g/mol
InChI Key: QDPRCTQDGAMCHS-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including an oxazole ring, a triazatricyclo ring system, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the construction of the triazatricyclo ring system, and the introduction of the chlorophenyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound’s potential bioactivity could be explored for the development of new drugs or diagnostic agents. Its ability to interact with biological targets could make it useful in studying cellular processes and disease mechanisms.

Medicine

In medicine, ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties could be exploited to create materials with specific characteristics, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism by which ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, triazatricyclo compounds, and chlorophenyl-containing molecules. These compounds share some structural features with ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate but differ in specific functional groups or ring systems.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and ring systems. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H24ClN5O5

Molecular Weight

546.0 g/mol

IUPAC Name

ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C28H24ClN5O5/c1-5-38-28(37)19-14-18-24(30-21-12-8-9-13-33(21)27(18)36)34(15(2)3)25(19)31-26(35)22-16(4)39-32-23(22)17-10-6-7-11-20(17)29/h6-15H,5H2,1-4H3

InChI Key

QDPRCTQDGAMCHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C(C)C

Origin of Product

United States

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